molecular formula C11H13ClO2 B8345466 5-Chloromethyl-6-isopropyl-1,3-benzodioxole

5-Chloromethyl-6-isopropyl-1,3-benzodioxole

Cat. No. B8345466
M. Wt: 212.67 g/mol
InChI Key: VYUNEQZLPXAEEM-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

A mixture comprising 30 g of 37% formalin, 13 ml of concentrated hydrochloric acid and 100 ml of ethyl acetate was heated to 55° C., while passing hydrochloric acid gas through the mixture. A solution of 7.5 g of 5-isopropyl-1,3-benzodioxole in 20 ml of ethyl acetate was dropwise added to the resulting mixture and the obtained mixture was stirred as such for 2.5 hours and cooled, followed by the addition of benzene. The obtained mixture was washed with water, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to obtain 10.22 g of the title compound as a crude oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[ClH:3].[CH:4]([C:7]1[CH:15]=C[C:10]2[O:11][CH2:12]O[C:9]=2[CH:8]=1)([CH3:6])[CH3:5].[CH:16]1C=CC=CC=1>C(OCC)(=O)C>[Cl:3][CH2:16][C:8]1[C:7]([CH:4]([CH3:5])[CH3:6])=[CH:15][C:1]2[O:2][CH2:12][O:11][C:10]=2[CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)C1=CC2=C(OCO2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred as such for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The obtained mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClCC1=CC2=C(OCO2)C=C1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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